Tco peg3 CH2conhs
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO PEG3 CH2CONHS typically involves the reaction of trans-cyclooctene with polyethylene glycol and N-hydroxysuccinimide. The process begins with the activation of the carboxyl group of polyethylene glycol using N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. This intermediate is then reacted with trans-cyclooctene to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
TCO PEG3 CH2CONHS undergoes various types of chemical reactions, including:
Substitution Reactions: It readily reacts with amine-containing biomolecules through nucleophilic substitution.
Click Chemistry Reactions: It participates in bioorthogonal click chemistry reactions, particularly with tetrazine-activated molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amine-containing biomolecules. The reaction is typically carried out in aqueous buffer solutions at neutral pH.
Click Chemistry: Tetrazine-activated molecules are used as reagents.
Major Products Formed
Substitution Reactions: The major products are TCO-tagged biomolecules.
Click Chemistry: The major products are stable dihydropyridazine linkages formed through the reaction with tetrazine.
Scientific Research Applications
TCO PEG3 CH2CONHS has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules through bioorthogonal click chemistry.
Biology: Facilitates the labeling and tracking of biomolecules in biological systems.
Medicine: Employed in the development of antibody-drug conjugates for targeted drug delivery.
Industry: Utilized in the production of bioconjugates and other functionalized materials
Mechanism of Action
The mechanism of action of TCO PEG3 CH2CONHS involves its ability to react with amine groups on biomolecules. The N-hydroxysuccinimide ester activates the carboxyl group, making it highly reactive towards nucleophiles such as amines. This results in the formation of stable amide bonds. Additionally, the trans-cyclooctene moiety allows for rapid and efficient click chemistry reactions with tetrazine, forming stable dihydropyridazine linkages .
Comparison with Similar Compounds
Similar Compounds
TCO PEG4 NHS Ester: Similar in structure but with an additional polyethylene glycol unit, providing increased solubility and flexibility.
TCO PEG3 Biotin: Contains a biotin moiety for biotin-streptavidin interactions, used in affinity purification and detection applications
Uniqueness
TCO PEG3 CH2CONHS is unique due to its optimal balance of reactivity and stability. The three-unit polyethylene glycol spacer provides sufficient flexibility and solubility, while the trans-cyclooctene moiety ensures rapid and efficient click chemistry reactions. This makes it particularly suitable for applications requiring high specificity and efficiency .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O9/c24-18-8-9-19(25)23(18)32-20(26)16-30-15-14-29-13-12-28-11-10-22-21(27)31-17-6-4-2-1-3-5-7-17/h1-2,17H,3-16H2,(H,22,27)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUARCXICZJOVQZ-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCC(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCC(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.